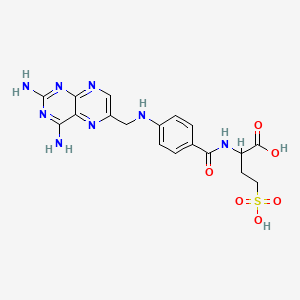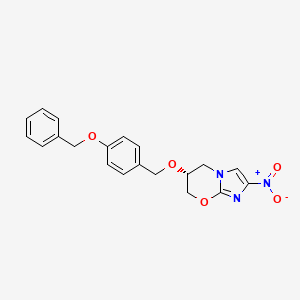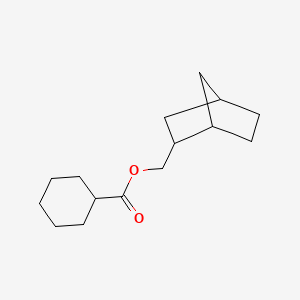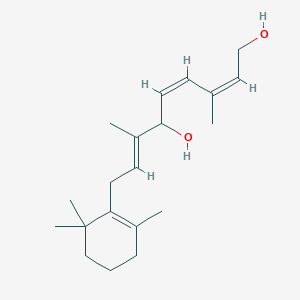
Hydroxenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyzine, commonly known by its trade names Atarax and Vistaril, is a first-generation antihistamine belonging to the piperazine class of chemicals. It is primarily used to treat anxiety, nausea, and allergic conditions such as pruritus and urticaria .
Preparation Methods
Hydroxyzine can be synthesized through various methods. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol under basic conditions . Industrial production often employs controlled release systems like the Microsponge Delivery System, which uses porous polymeric microspheres to encapsulate the active agent . This method enhances the drug’s stability and reduces side effects.
Chemical Reactions Analysis
Hydroxyzine undergoes several types of chemical reactions:
Oxidation: Hydroxyzine can be oxidized to form cetirizine, its active metabolite.
Reduction: It is relatively stable under reducing conditions.
Substitution: Hydroxyzine can undergo nucleophilic substitution reactions, particularly at the piperazine ring Major products formed include cetirizine and various substituted piperazines
Scientific Research Applications
Hydroxyzine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and drug delivery systems.
Biology: Hydroxyzine is studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: It is used in clinical trials for treating anxiety, insomnia, and allergic conditions
Mechanism of Action
Hydroxyzine exerts its effects primarily by acting as a potent and selective histamine H1 receptor inverse agonist . This action blocks the effects of histamine, reducing allergic symptoms and providing sedative effects. It also has anxiolytic properties, likely due to its ability to decrease activity in the central nervous system .
Comparison with Similar Compounds
Hydroxyzine is often compared with other first-generation antihistamines such as diphenhydramine and chlorpheniramine. Unlike these compounds, hydroxyzine has a unique combination of antihistamine, anxiolytic, and antiemetic properties . Similar compounds include:
Diphenhydramine: Primarily used for its sedative and antihistamine effects.
Chlorpheniramine: Known for its antihistamine properties but less sedative than hydroxyzine.
Cetirizine: A second-generation antihistamine and an active metabolite of hydroxyzine, known for fewer sedative effects.
Hydroxyzine’s unique profile makes it a versatile compound in both clinical and research settings.
Properties
CAS No. |
60102-36-5 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(2Z,4Z,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol |
InChI |
InChI=1S/C20H32O2/c1-15(12-14-21)8-11-19(22)17(3)9-10-18-16(2)7-6-13-20(18,4)5/h8-9,11-12,19,21-22H,6-7,10,13-14H2,1-5H3/b11-8-,15-12-,17-9+ |
InChI Key |
FRMVBNPEOHCJAG-MDVWVIHYSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)C/C=C(\C)/C(/C=C\C(=C/CO)\C)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC=C(C)C(C=CC(=CCO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






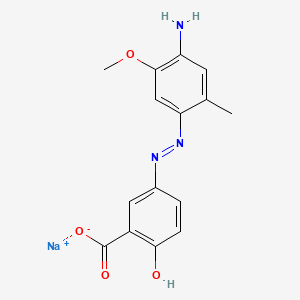
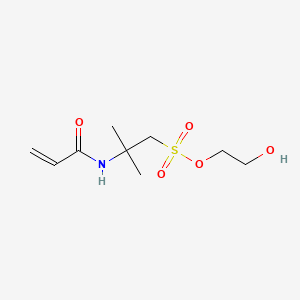
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
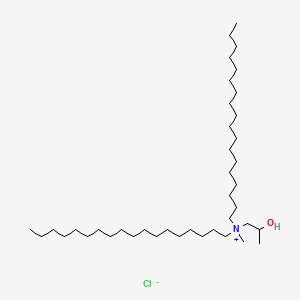
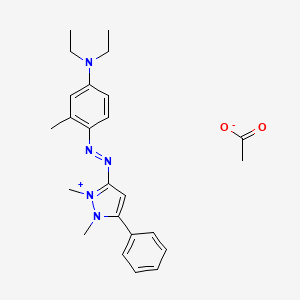
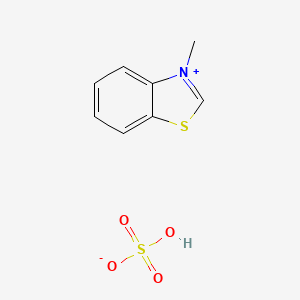
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
